molecular formula C10H7Br2N B11830405 3,4-Dibromo-2-methylquinoline

3,4-Dibromo-2-methylquinoline

Cat. No.: B11830405
M. Wt: 300.98 g/mol
InChI Key: ZNQPRPUNNJOKGR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Chemical Research

The quinoline moiety, a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal and chemical research. orientjchem.orgacs.org This structural motif is present in numerous natural alkaloids, such as quinine (B1679958) and cinchonine, and serves as a privileged scaffold in drug discovery. chemrj.orgiipseries.org Its versatile structure allows for the development of a wide array of derivatives with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.gov

The significance of the quinoline core extends beyond medicine into materials science, where its derivatives are investigated for applications in organic light-emitting diodes (OLEDs) due to their electronic and optoelectronic properties. chemrj.org The ability to introduce various functional groups onto the quinoline ring system allows chemists to fine-tune the molecule's properties, making it a subject of continuous and extensive research. orientjchem.orgpharmascitech.com The development of new synthetic methods, including greener and more sustainable processes, to create quinoline derivatives remains an active area of investigation. researchgate.nettandfonline.comrsc.org

Overview of Dihalogenated Quinolines as Synthetic Building Blocks

Dihalogenated quinolines are highly valuable and versatile building blocks in synthetic organic chemistry. tcichemicals.com The presence of two halogen atoms on the quinoline core provides reactive handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring. nih.gov

The differential reactivity of the halogen atoms, often dependent on their position on the ring and the reaction conditions, allows for selective and regiocontrolled functionalization. nih.gov This step-wise modification is crucial for constructing highly substituted quinolines, which are often challenging to synthesize through traditional condensation methods like the Skraup or Doebner-von Miller reactions. rsc.orgnih.gov The ability to perform sequential, one-pot double couplings on dihaloquinolines further enhances their utility, making them convergent and efficient precursors for complex molecular architectures. nih.gov

Rationale for Research on 3,4-Dibromo-2-methylquinoline

Research into this compound is driven by its potential as a specialized synthetic intermediate for creating polysubstituted quinolines. The strategic placement of two bromine atoms at the 3- and 4-positions, adjacent to the methyl group at the 2-position, presents a unique platform for investigating regioselective cross-coupling reactions.

The electronic environment of the C3 and C4 positions is distinct, suggesting that the two bromine atoms may exhibit different reactivity under specific catalytic conditions. This differential reactivity is key to achieving selective functionalization, allowing for the introduction of one substituent at either the C3 or C4 position, followed by a subsequent, different modification at the remaining brominated site. Studies on other dibromoquinolines have shown that achieving high levels of regioselectivity can be challenging but is possible, making the exploration of substrates like this compound a pertinent research goal. nih.gov The development of reliable, regioselective coupling protocols for this compound would provide a streamlined pathway to novel, highly substituted 2-methylquinoline (B7769805) derivatives for evaluation in medicinal chemistry and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

3,4-dibromo-2-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3

InChI Key

ZNQPRPUNNJOKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1Br)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 3,4 Dibromo 2 Methylquinoline

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated quinolines, the differential reactivity of the halogen atoms can be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, is a widely used method for creating carbon-carbon bonds. nih.govmdpi.com In the case of dibromoquinolines, achieving high levels of regioselectivity can be challenging compared to other dibromoheteroaromatics. nih.gov

The regioselectivity of Suzuki-Miyaura coupling on dibromoquinolines is influenced by the electronic and steric environment of the carbon-bromine bonds. acs.orgnih.gov For 3,4-dibromoquinolines, the C4 position is generally more reactive towards Suzuki coupling. nih.gov This is consistent with the known higher electrophilicity of the C4 position in quinolines. mdpi.com

Strategies to control regioselectivity often involve the careful selection of reaction conditions, including the palladium catalyst, ligands, and base. nih.gov For instance, the use of specific phosphine (B1218219) ligands can influence which bromine atom undergoes oxidative addition to the palladium(0) catalyst first.

Table 1: Regioselective Suzuki-Miyaura Coupling of a Dibromoquinoline

Entry Boronic Acid Catalyst Base Solvent Product(s) Yield (%) Ref
1 p-methoxyphenylboronic acid Pd(PPh₃)₄ KOH Dioxane/Water 3-Bromo-4-(4'-methoxyphenyl)quinoline - nih.gov

Note: This table is illustrative of the types of conditions used for regioselective Suzuki coupling on a dibromoquinoline system.

Under appropriate conditions, it is possible to achieve double Suzuki couplings on dibromoquinolines, where both bromine atoms are substituted. nih.gov This allows for the synthesis of highly functionalized quinoline (B57606) derivatives. One-pot, regioselective double couplings offer a convergent approach to these molecules. nih.gov

Mixed couplings, where two different boronic acids are sequentially introduced, can also be performed. This typically involves a first Suzuki coupling under conditions that favor monosubstitution, followed by the addition of a second boronic acid to react at the remaining bromine position. nih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.org

For dihaloquinolines, such as 2,4-dibromoquinoline, Sonogashira coupling has been shown to be regioselective. nih.gov The reaction typically occurs at the more reactive halide position. In the case of 2-bromo-4-iodo-quinoline, the coupling occurs at the more reactive iodide position. libretexts.org For substrates with two of the same halide, the reaction proceeds at the more electrophilic site. libretexts.org This principle suggests that for 3,4-Dibromo-2-methylquinoline, the initial coupling would likely occur at the C4 position.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgyoutube.com This reaction is a valuable tool for the alkenylation of aryl and vinyl halides. nih.gov

While specific studies on the Heck coupling of this compound are not detailed in the provided context, the reaction is known to be effective for various haloquinolines. nih.gov Double Heck cross-coupling reactions have been successfully performed on dibromopyridines, a related heterocyclic system, to afford dialkenylpyridines. researchgate.net This suggests that a similar approach could be applied to this compound to introduce two alkene substituents. The regioselectivity would likely be governed by the relative reactivity of the C3 and C4 positions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

The application of Buchwald-Hartwig amination to haloquinolines allows for the synthesis of various aminoquinoline derivatives. nih.gov Selective amination of a dihaloquinoline is possible by controlling the reaction conditions. For example, in the case of 6-bromo-2-chloroquinoline, selective amination at the aryl bromide position can be achieved in the presence of the heteroaryl chloride. nih.gov This selectivity is often dictated by the relative bond strengths and electronic properties of the carbon-halogen bonds. For this compound, it is anticipated that the C4-Br bond would be more reactive towards Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for Regioselective Functionalization

Directed Metalation and Functionalization

Directed metalation strategies, particularly those involving bromine-magnesium exchange reactions, offer a powerful method for the regioselective functionalization of this compound. This approach allows for the creation of a Grignard reagent intermediate, which can then be trapped with a wide array of electrophiles to introduce diverse substituents at specific positions on the quinoline ring.

Regioselective Bromine-Magnesium Exchange Reactions

The bromine atoms at the C3 and C4 positions of this compound exhibit different reactivities, enabling regioselective metal-halogen exchange. Research on the closely related 3,4-dibromoquinoline (B189540) has shown that standard Grignard reagents like i-PrMgCl·LiCl are often not reactive enough to induce a bromine-magnesium exchange. nih.gov However, the use of more reactive organomagnesium reagents, such as dimesitylmagnesium·2LiBr, facilitates a smooth and regioselective magnesiation. nih.gov This exchange preferentially occurs at the more sterically accessible and electronically favorable C3 position, leading to the formation of a 3-magnesiated-4-bromoquinoline intermediate. The increased reactivity of the C3 position is attributed to a combination of steric hindrance at the C4 position and the electronic influence of the quinoline nitrogen.

Trapping with Diverse Electrophiles (e.g., nitriles, aldehydes, sulfanyl (B85325) reagents, carboxylic acid derivatives)

Once the Grignard reagent is formed at the C3 position, it can be reacted with a variety of electrophiles to introduce a wide range of functional groups. While specific studies on the 2-methyl derivative are limited, extensive research on related bromoquinolines demonstrates the versatility of this approach. nih.gov The C3-magnesiated intermediate can be quenched with electrophiles such as:

Nitriles: Trapping with reagents like tosyl cyanide or ethyl cyanoformate introduces a cyano or an ester group, respectively. nih.gov

Aldehydes: Reaction with aldehydes, for example, propionaldehyde, yields the corresponding secondary alcohol. nih.gov

Sulfanyl reagents: The use of electrophiles like PhSO₂SPh or PhSO₂SMe allows for the introduction of a phenylsulfanyl or methylsulfanyl group. nih.gov

Carboxylic acid derivatives: Quenching with reagents such as ethyl cyanoformate can lead to the formation of an ester functionality. nih.gov

Cross-coupling partners: After transmetalation with zinc chloride, the organozinc intermediate can participate in palladium-catalyzed Negishi cross-coupling reactions with aryl halides, such as 4-iodobenzonitrile, to form a C-C bond. nih.gov

The following table summarizes the types of functional groups that can be introduced by trapping the Grignard intermediate with various electrophiles, based on analogous reactions with related bromoquinolines. nih.gov

Electrophile CategorySpecific Reagent ExampleFunctional Group Introduced
NitrilesTosyl cyanideCyano (-CN)
AldehydesPropionaldehydeSecondary alcohol (-CH(OH)CH₂CH₃)
Sulfanyl ReagentsPhSO₂SMeMethylsulfanyl (-SMe)
Carboxylic Acid DerivativesEthyl cyanoformateEster (-COOEt)
Cross-Coupling Partners4-Iodobenzonitrile (after ZnCl₂ transmetalation)4-Cyanophenyl

Sequential Br/Mg Exchange and Subsequent Functionalizations

The differential reactivity of the bromine atoms in polybrominated quinolines opens up the possibility of sequential functionalization. By carefully selecting the Grignard reagent and reaction conditions, it is possible to perform a stepwise replacement of the bromine atoms. For instance, in a tribromoquinoline system, a less reactive Grignard reagent can selectively exchange with the most reactive bromine atom. The resulting functionalized product can then be subjected to a second Br/Mg exchange with a more reactive Grignard reagent to replace a second bromine atom, followed by trapping with another electrophile. nih.gov This iterative process allows for the controlled and regioselective introduction of multiple different functional groups onto the quinoline core. This strategy highlights the potential for creating highly complex and diverse quinoline derivatives from a single polybrominated starting material. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative route for the functionalization of this compound. In this pathway, a nucleophile attacks the electron-deficient quinoline ring, leading to the displacement of one of the bromide leaving groups. The pyridine (B92270) ring of the quinoline system is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.

Amination Reactions

The introduction of amino groups onto the quinoline scaffold can be achieved through SNAr reactions with various amine nucleophiles. While direct studies on this compound are not extensively documented, related dihaloquinolines undergo amination reactions. For instance, the palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone with anilines has been reported to yield mono- and diamino derivatives. nih.gov In the context of 3,4-dihaloquinolines, the C4 position is generally more activated towards nucleophilic attack than the C3 position. This is due to the ability of the nitrogen atom in the quinoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the C4 position. Therefore, it is expected that amination of this compound would preferentially occur at the C4 position, leading to the formation of 4-amino-3-bromo-2-methylquinoline (B1622189) derivatives.

Azidation and Hydrazination

The displacement of a bromide ion by an azide (B81097) (N₃⁻) or hydrazine (B178648) (N₂H₄) nucleophile represents a valuable method for introducing nitrogen-containing functionalities that can be further elaborated. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with sodium azide has been shown to produce the corresponding 4-azido derivative. nih.gov Similarly, hydrazination of the same substrate with hydrazine hydrate (B1144303) yields the 4-hydrazino product. nih.govnih.gov Based on these precedents with a related chloroquinoline, it is highly probable that this compound would undergo similar SNAr reactions. The attack of the azide or hydrazine nucleophile is anticipated to occur selectively at the more reactive C4 position, yielding 4-azido-3-bromo-2-methylquinoline and 3-bromo-4-hydrazino-2-methylquinoline, respectively. These resulting azido (B1232118) and hydrazino compounds are versatile intermediates for the synthesis of a variety of heterocyclic systems and other functionalized quinolines.

C-H Functionalization Strategies

C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to the modification of organic molecules. nih.gov For quinoline systems, various strategies have been developed to selectively functionalize C-H bonds at different positions. mdpi.com

Remote C-H functionalization of quinolines, particularly at the C-5 position, is a challenging yet valuable transformation. Metal-free methods have been developed for the regioselective halogenation of 8-substituted quinolines at the C-5 position. nih.govresearchgate.netrsc.org These reactions often proceed under mild conditions, using readily available halogenating agents like N-halosuccinimides (NCS, NBS, NIS) or trichloroisocyanuric acid (TCCA). nih.govrsc.org For instance, a variety of 8-substituted quinolines can be selectively halogenated at the C-5 position in high yields. nih.govresearchgate.net

In the case of this compound, which lacks an 8-substituent to act as a directing group, achieving selective C-5 halogenation would likely require different strategies. General methods for the C5-selective halogenation of quinoline derivatives have been developed using N-halosuccinimides in water. rsc.org The electronic effects of the existing bromo and methyl substituents would influence the regioselectivity of such a reaction. The electron-withdrawing nature of the bromine atoms at C-3 and C-4 would deactivate the pyridine ring towards electrophilic attack, potentially favoring substitution on the benzene (B151609) ring. The precise outcome would depend on the specific reaction conditions and the interplay of steric and electronic factors.

Table 1: Examples of Reagents for Remote C-H Halogenation of Quinolines

ReagentHalogen Source ForReference
N-Chlorosuccinimide (NCS)Chlorination nih.govrsc.org
N-Bromosuccinimide (NBS)Bromination researchgate.netrsc.org
N-Iodosuccinimide (NIS)Iodination rsc.org
Trichloroisocyanuric acid (TCCA)Chlorination nih.gov
Tribromoisocyanuric acid (TBCA)Bromination researchgate.net

The functionalization of the methyl group in 2-methylquinolines is a well-established strategy for the elaboration of the quinoline core. mdpi.com Transition-metal-catalyzed C(sp³)–H activation of the methyl group allows for the formation of new carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgnih.gov A variety of metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze these transformations. mdpi.comresearchgate.net For example, the palladium-catalyzed arylation of the C(sp³)–H bond of 8-methylquinoline (B175542) has been reported. semanticscholar.org Similarly, ruthenium complexes can catalyze the monoarylation of 8-methylquinolines with arylboronic acids. semanticscholar.org

For this compound, the 2-methyl group is susceptible to C(sp³)–H functionalization. The presence of the nitrogen atom in the quinoline ring facilitates the activation of the adjacent methyl group. Metal-catalyzed reactions, such as oxidation to an aldehyde or coupling with various partners, are expected to be feasible. The electronic impact of the bromo substituents at C-3 and C-4 might influence the reactivity of the methyl group, but functionalization should still be achievable under appropriate catalytic conditions.

Table 2: Metal Catalysts for C(sp3)-H Functionalization of Methylquinolines

Metal CatalystTransformationReference
PalladiumBiarylation semanticscholar.org
RhodiumAcetoxylation semanticscholar.org
RutheniumMonoarylation semanticscholar.org
ManganeseAlkylation with alcohols mdpi.com
CobaltAlkylation with alcohols mdpi.com

Oxidative C-H functionalization is a broad category of reactions that introduce a functional group at a C-H bond with the aid of an oxidant. nih.gov In the context of quinolines, this can involve the introduction of oxygen, nitrogen, or other heteroatom-containing functionalities. mdpi.com For instance, copper-catalyzed direct sulfoximination of quinoline-N-oxides has been achieved. mdpi.com Similarly, palladium-catalyzed oxidative coupling of quinoline N-oxides with indoles has been reported to occur at the C-2 position. mdpi.com

For this compound, oxidative C-H functionalization could potentially occur at several positions. The methyl group could be oxidized to a carboxylic acid or an aldehyde. The quinoline ring itself could undergo hydroxylation or amination, although the presence of the deactivating bromo groups would likely make this challenging. The regioselectivity of such reactions would be highly dependent on the catalyst and oxidant used. For example, late-stage C-H oxidation using iron catalysts has shown remarkable, catalyst-controlled site-selectivity in complex molecules. nih.gov

Ring Transformation and Dearomatization Reactions

Ring transformation and dearomatization reactions are powerful strategies for converting flat, aromatic systems into three-dimensional structures, which is of great importance in drug discovery. scilit.com

Nucleophilic dearomatization involves the addition of a nucleophile to the aromatic ring, breaking the aromaticity and forming a di- or tetrahydroquinoline derivative. scilit.comnih.gov This transformation is often challenging due to the inherent stability of the aromatic quinoline ring. scilit.com Strategies to facilitate this process include the activation of the quinoline ring by N-alkylation or N-acylation, or the use of highly reactive nucleophiles. mdpi.com

In the case of this compound, the electron-withdrawing bromo substituents at the C-3 and C-4 positions are expected to make the quinoline ring more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect could facilitate dearomatization reactions. The addition of a nucleophile would likely occur at the C-2 or C-4 position, leading to the formation of a dihydropyridine (B1217469) intermediate. The regioselectivity would be influenced by both the electronic nature of the nucleophile and steric hindrance from the substituents.

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a double or triple bond. wikipedia.org While commonly used for alkenes and alkynes, hydroboration can also be applied to N-heteroarenes like quinoline. rsc.orgmasterorganicchemistry.com The reaction typically proceeds with the addition of a borane (B79455) reagent across a C=N or C=C bond within the heterocyclic system. masterorganicchemistry.comyoutube.com The regioselectivity of the hydroboration of quinolines can be influenced by the substituents on the ring. rsc.org

For this compound, hydroboration would likely occur on the pyridine ring. The presence of the bromo and methyl groups would direct the addition of the borane. Based on steric and electronic considerations, the hydroboration of the C=N bond or one of the C=C bonds in the pyridine ring could be envisioned. Subsequent oxidation or other transformations of the resulting organoborane intermediate would provide access to a variety of functionalized tetrahydroquinoline derivatives.

Intramolecular Cyclization and Cyclocondensation Reactions

The inherent reactivity of the bromine atoms at the C3 and C4 positions of the quinoline core, coupled with the methyl group at C2, provides a versatile platform for intramolecular cyclization and cyclocondensation reactions. These reactions are pivotal in the synthesis of complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. A key strategy for the derivatization of 3,4-dihalo-2-methylquinolines involves palladium-catalyzed cross-coupling reactions that facilitate the construction of novel polycyclic aromatic compounds.

A notable example of such a strategy is the synthesis of 11-aryl-11H-indolo[3,2-c]quinolines. This transformation is achieved through a sequential process that begins with a chemoselective Suzuki reaction, followed by a double carbon-nitrogen (C-N) coupling reaction, leading to the formation of a new indole (B1671886) ring fused to the quinoline framework.

The synthetic route commences with the reaction of a 3,4-dihalo-2-methylquinoline with an ortho-bromophenylboronic acid. This initial step is a palladium-catalyzed Suzuki coupling, which selectively occurs at one of the halogenated positions of the quinoline ring. The resulting intermediate, a 3-(2-bromophenyl)-4-halo-2-methylquinoline, is then subjected to a second palladium-catalyzed reaction, this time with a primary amine. This step involves a double C-N bond formation, where the amino group displaces the remaining halogen on the quinoline ring and the bromine on the phenyl ring, leading to the formation of the tetracyclic indolo[3,2-c]quinoline system.

This method is highly efficient and allows for the introduction of a variety of substituents on the newly formed indole ring by simply varying the primary amine used in the second step. The reaction conditions for this synthetic sequence are summarized in the table below.

Table 1: Synthesis of 11-aryl-11H-indolo[3,2-c]quinolines from 3,4-dihalo-2-methylquinolines
StepReactantsReagents and ConditionsProduct
1. Suzuki Coupling 3,4-dihalo-2-methylquinoline, o-bromophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C3-(2-bromophenyl)-4-halo-2-methylquinoline
2. Intramolecular Cyclization 3-(2-bromophenyl)-4-halo-2-methylquinoline, Primary AminePd₂(dba)₃, P(tBu)₃·HBF₄, NaOtBu, Toluene, 100°C11-aryl-11H-indolo[3,2-c]quinoline

This synthetic strategy highlights the utility of 3,4-dihalo-2-methylquinolines as precursors for the construction of complex heterocyclic architectures. The ability to perform selective cross-coupling reactions at the halogenated positions opens up a wide range of possibilities for creating diverse molecular scaffolds with potential applications in various fields of chemical and biological research. While this specific example utilizes a generic 3,4-dihalo-2-methylquinoline, the principles are directly applicable to this compound, underscoring its potential as a valuable building block in synthetic organic chemistry.

Spectroscopic and Structural Characterization of 3,4 Dibromo 2 Methylquinoline

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For 3,4-Dibromo-2-methylquinoline, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the quinoline (B57606) core, the methyl group, and the carbon-bromine bonds.

The key expected vibrational frequencies are:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. These bands are characteristic of the hydrogen atoms attached to the quinoline ring system.

Aliphatic C-H stretching: The methyl group (CH₃) at the 2-position will show characteristic symmetric and asymmetric stretching vibrations in the range of 2850-2960 cm⁻¹.

C=C and C=N stretching: The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the quinoline ring are expected to appear in the 1450-1620 cm⁻¹ region. These bands are often complex due to the fused ring system.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: The presence of the two bromine atoms is confirmed by the C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Expected IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3000-3100Stretching
Aliphatic C-H (CH₃)2850-2960Stretching
Aromatic C=C and C=N1450-1620Stretching
C-Br500-700Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR for Structural Elucidation and Regiochemical Assignments

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the quinoline ring.

Methyl Protons: The protons of the methyl group at the C2 position are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

Aromatic Protons: The protons on the benzo-fused ring (H5, H6, H7, and H8) will resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on their relative positions and the electronic effects of the substituents. The H5 proton is often the most deshielded due to its proximity to the nitrogen atom and the bromine at C4. The coupling constants (J) between adjacent protons (typically 7-9 Hz for ortho coupling) will be crucial for assigning the specific resonances to their respective positions on the ring.

Predicted ¹H NMR Chemical Shifts for this compound
ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃ (at C2)2.5 - 2.8Singlet
Aromatic Protons (H5, H6, H7, H8)7.5 - 8.5Multiplets (Doublets, Triplets)

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift in the upfield region, around δ 20-25 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound
CarbonExpected Chemical Shift (δ, ppm)
-CH₃ (at C2)20 - 25
Quinoline Ring Carbons120 - 160

Advanced NMR Techniques (e.g., 2D NMR, Multinuclear NMR)

To unambiguously assign all proton and carbon signals, advanced NMR techniques are employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in their specific assignment. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide definitive evidence for the connectivity of the molecular structure.

Multinuclear NMR: While less common for routine characterization, techniques like ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the quinoline ring.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₇Br₂N), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for quinoline derivatives often involve the loss of small molecules or radicals. For this compound, potential fragmentation could include:

Loss of a bromine atom (-Br).

Loss of HBr.

Fragmentation of the quinoline ring system.

The analysis of these fragment ions provides further confirmation of the molecular structure.

Table of Compounds Mentioned
Compound Name
This compound
Quinoline

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

For this compound, the molecular ion (M⁺) peak would be expected to be prominent, reflecting the stability of the aromatic quinoline ring system. A key feature of its mass spectrum would be the isotopic pattern characteristic of a molecule containing two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak would appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1.

Common fragmentation pathways for halogenated quinolines include the loss of a bromine atom ([M-Br]⁺) or the elimination of HBr ([M-HBr]⁺). The presence of the methyl group at the 2-position could also lead to the loss of a methyl radical ([M-CH₃]⁺) or fragmentation patterns involving the pyridine (B92270) ring.

Table 1: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

IonPredicted m/zNotes
[M]⁺301/303/305Molecular ion cluster showing the characteristic 1:2:1 isotopic pattern for two bromine atoms.
[M-Br]⁺222/224Loss of one bromine atom, resulting in a 1:1 isotopic pattern.
[M-HBr]⁺221/223Loss of hydrogen bromide, also showing a 1:1 isotopic pattern.
[M-CH₃]⁺286/288/290Loss of the methyl group, retaining the 1:2:1 dibromo isotopic pattern.

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). The table is predictive and not based on reported experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₇Br₂N), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated monoisotopic mass of the molecular ion [C₁₀H₇⁷⁹Br₂N]⁺ is 298.8999 Da. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would provide strong evidence for the assigned formula. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like many quinoline derivatives. oup.comnih.govresearchgate.net

In a GC-MS analysis of this compound, the compound would first be vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). After eluting from the GC column, the separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization), and a mass spectrum is generated.

This method allows for both the qualitative identification of the compound based on its mass spectrum and its quantification based on the area of its chromatographic peak. The utility of GC-MS has been demonstrated for the analysis of various halogenated quinolines and other hazardous compounds in consumer textiles. oup.comnih.gov

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands.

The UV-Vis spectrum of quinoline in a neutral solvent like ethanol (B145695) typically shows three main absorption bands originating from π→π* transitions. These bands are often labeled as α, p, and β bands (using Clar's notation) or ¹Lₐ, ¹Lₑ, and ¹Bₑ bands (using Platt's notation). For the parent quinoline molecule, these bands appear around 315 nm, 275 nm, and 225 nm, respectively. nist.gov

For this compound, the fundamental quinoline spectrum is expected to be preserved, but the positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands would be modified by the substituents. Halogen atoms, like bromine, and alkyl groups, like methyl, acting as auxochromes, typically cause a bathochromic shift (a shift to longer wavelengths) and can also influence the intensity of the absorption peaks. asianpubs.orgresearchgate.netnih.gov Therefore, the absorption maxima for this compound are predicted to be at slightly longer wavelengths compared to unsubstituted quinoline.

Influence of Substituents, pH, and Solvent on Electronic Spectra

The electronic absorption spectrum of a quinoline derivative is sensitive to its chemical environment, including the nature of other substituents, the pH of the solution, and the polarity of the solvent.

Influence of Substituents: The position and nature of substituents on the quinoline ring significantly impact the electronic spectra. Electron-donating groups generally cause a red shift (bathochromic), while electron-withdrawing groups can cause either a red or blue shift (hypsochromic) depending on their position and the nature of the electronic transition.

Influence of pH: Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom. In acidic solutions, the nitrogen atom becomes protonated, forming a quinolinium cation. This protonation alters the electronic structure of the chromophore, typically leading to a bathochromic shift in the absorption bands compared to the neutral molecule. researchgate.netnih.govyoutube.com Therefore, the UV-Vis spectrum of this compound is expected to show a noticeable shift to longer wavelengths as the pH of the solution is lowered.

Influence of Solvent (Solvatochromism): Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. wikipedia.orgnih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. Polar solvents can stabilize polar excited states more than the ground state, leading to shifts in the absorption maxima. For quinoline and its derivatives, changing the solvent from non-polar (e.g., cyclohexane) to polar (e.g., ethanol or water) can cause shifts in the λₘₐₓ of the π→π* transitions. mdpi.comsemanticscholar.org This behavior is a result of interactions such as dipole-dipole forces and hydrogen bonding between the solute and solvent molecules.

X-ray Diffraction Studies

As of now, no published crystal structure for this compound is available in the searched literature. However, X-ray studies on closely related compounds, such as 8-Bromo-2-methylquinoline, provide insight into the type of structural information that would be obtained. nih.gov An analysis of this compound would reveal the precise locations of the two bromine atoms and the methyl group on the quinoline core. It would also detail the planarity of the bicyclic aromatic system and any intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal's packing arrangement. Such data is fundamental for understanding the solid-state properties of the compound and for computational chemistry studies.

Table 2: Illustrative Crystal Data for a Related Compound, 8-Bromo-2-methylquinoline. nih.gov

ParameterValue
Chemical FormulaC₁₀H₈BrN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0440 (17)
b (Å)13.467 (4)
c (Å)13.391 (4)
β (°)97.678 (4)
Volume (ų)901.4 (5)

Note: This data is for the related isomer 8-Bromo-2-methylquinoline and is provided for illustrative purposes only.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

For this compound, a successful SCXRD analysis would yield a definitive crystal structure. This would involve growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The expected data from such an analysis would be presented in a crystallographic information file (CIF) and typically includes:

Crystal Data: This includes the chemical formula, formula weight, crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

Data Collection and Refinement Details: Information about the instrument used, temperature of data collection, and refinement statistics (e.g., R-factor) would be provided to assess the quality of the structure.

Atomic Coordinates and Displacement Parameters: A table listing the fractional coordinates (x, y, z) for each atom in the asymmetric unit, along with their anisotropic displacement parameters.

Bond Lengths and Angles: A comprehensive list of interatomic distances and angles within the molecule.

Torsion Angles: These values describe the conformation of the molecule, particularly the orientation of the methyl group relative to the quinoline ring.

Currently, no published single-crystal X-ray diffraction data for this compound could be located.

Analysis of Anomeric Effects and Conformational Preferences

The conformational preferences of a molecule are dictated by a combination of steric and stereoelectronic effects. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent on a heterocyclic ring to adopt an axial orientation over a sterically less hindered equatorial position. wikipedia.org This effect is typically observed in saturated heterocyclic systems containing a heteroatom with lone pairs adjacent to a carbon atom bearing an electronegative substituent.

In the context of this compound, the quinoline ring system is aromatic and largely planar. Therefore, the classical anomeric effect as seen in saturated rings like tetrahydropyran (B127337) is not applicable. However, the conformational preference would relate to the orientation of the 2-methyl group. The rotation of this methyl group relative to the plane of the quinoline ring can be influenced by steric interactions with the adjacent bromine atom at the 3-position and the nitrogen atom in the ring.

A detailed conformational analysis, often supported by computational chemistry methods (such as Density Functional Theory), would be required to determine the most stable conformation of the methyl group. nih.gov Such a study would calculate the potential energy surface for the rotation of the C-C bond between the methyl group and the quinoline ring to identify the lowest energy conformer(s). Factors influencing this preference would include steric hindrance and potential weak intramolecular interactions.

As of this writing, specific studies on the anomeric effects or detailed conformational preferences of this compound are not available in the scientific literature.

Computational and Theoretical Investigations of 3,4 Dibromo 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. q-chem.comscirp.org For a molecule like 3,4-Dibromo-2-methylquinoline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize its three-dimensional geometry and to calculate its electronic properties. acs.org

A key outcome of DFT analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. derpharmachemica.com A smaller gap generally implies higher reactivity. For substituted quinolines, the distribution of electron density in these orbitals, which would be influenced by the bromine and methyl substituents in this compound, dictates the molecule's behavior in chemical reactions. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Predicted Value Significance
HOMO Energy (Value in eV) Electron-donating ability
LUMO Energy (Value in eV) Electron-accepting ability
HOMO-LUMO Gap (Value in eV) Chemical reactivity and stability
Dipole Moment (Value in Debye) Molecular polarity

Note: This table is illustrative and requires specific computational studies to be populated with actual data.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Computational Analysis of Reaction Selectivity and Regioselectivity

For a substituted quinoline (B57606) like this compound, reactions such as nucleophilic or electrophilic substitution could occur at various positions. Computational studies can predict the most likely sites of reaction by analyzing the molecule's electrostatic potential map and atomic charges. For instance, in the nitration of tetrahydroquinoline, DFT calculations of the intermediate sigma complexes have been used to successfully predict the regioselectivity of the reaction under different conditions. researchgate.net Similar studies on this compound would involve calculating the activation energies for different reaction pathways to determine the most favorable product.

Transition State Analysis

The elucidation of a reaction mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com Computational methods are used to locate and characterize the geometry and energy of the transition state for a proposed reaction involving this compound. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Electrochemical Property Prediction

Computational methods can be used to predict the electrochemical properties of molecules, such as their reduction or oxidation potentials. mdpi.comnih.gov For this compound, theoretical predictions of its redox behavior would be valuable. The reduction potential, for instance, is often correlated with the energy of the LUMO. DFT calculations can be employed to compute the energies of the neutral molecule and its reduced (anionic) and oxidized (cationic) forms. These energies can then be used to estimate the molecule's redox potentials. Such predictive models have been successfully applied to other classes of quinoline-related compounds, demonstrating the utility of computational chemistry in electrochemistry. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations (as a methodology)acs.orgnih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com This technique provides detailed insights into the dynamic behavior, conformational changes, and interaction stability of molecules like this compound, particularly when interacting with biological macromolecules such as proteins or enzymes. mdpi.com The simulations are based on numerically solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. nih.gov

The application of MD simulations to halogenated quinoline derivatives, such as this compound, allows researchers to understand how these molecules behave in a simulated physiological environment. acs.orgnih.gov These investigations are crucial for predicting the stability of ligand-protein complexes, elucidating binding mechanisms, and understanding the structural impact of the compound on its target. mdpi.comnih.gov

A typical MD simulation workflow for a halogenated quinoline derivative involves several key stages, from system preparation to production simulation and subsequent analysis. The general approach is outlined below, based on methodologies applied to similar quinoline compounds. acs.orgnih.gov

System Preparation and Setup:

The initial step involves preparing the molecular system. This often starts with a docked complex of the ligand (this compound) and a target protein, obtained from molecular docking studies. nih.govtandfonline.com The system is then prepared using specialized software packages.

Force Field Assignment: A force field is a collection of equations and associated parameters designed to describe the potential energy of a system of particles. For organic molecules like quinoline derivatives, general force fields such as the General Amber Force Field (GAFF) are commonly used to generate the necessary parameters. acs.orgnih.gov Protein parameters are typically assigned using force fields like AMBER's FF18SB. acs.orgnih.gov Partial charges for the ligand are often calculated to accurately represent its electrostatic potential. acs.orgnih.gov

The table below details typical software and parameters used in the setup of an MD simulation for quinoline derivatives.

ParameterDescriptionTypical Software/Method
Simulation Engine Software used to run the dynamics calculations.AMBER, GROMACS, NAMD, Desmond
Protein Force Field Parameters describing the protein's atoms and bonds.AMBER FF18SB, CHARMM36, OPLS3
Ligand Force Field Parameters describing the ligand's atoms and bonds.GAFF (General Amber Force Field)
Ligand Charges Method for calculating the partial atomic charges on the ligand.RESP, AM1-BCC
Solvent Model The water model used to solvate the system.TIP3P, SPC/E
Periodic Box The shape of the simulation box.Octahedral, Cubic, Rectangular
Neutralization Addition of ions to achieve a net charge of zero.Addition of Na⁺ or Cl⁻ ions

Simulation Protocol:

Once the system is prepared, it undergoes a series of steps to relax and equilibrate before the final production run.

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done in a stepwise manner, first minimizing the water and ions, then the protein side chains, and finally the entire system.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is often performed in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This process ensures the system reaches a stable state before data collection.

Production Simulation: After equilibration, the production MD simulation is run for a significant period, typically ranging from tens to hundreds of nanoseconds. nih.govtandfonline.com During this phase, the trajectory data (atomic coordinates, velocities, and energies) are saved at regular intervals for analysis.

Analysis of MD Trajectories:

The final stage involves analyzing the generated trajectory to extract meaningful biophysical information. Key analyses performed in studies of quinoline derivatives include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the structural stability of the protein and the ligand's binding pose throughout the simulation. nih.gov Lower, stable RMSD values for a protein-ligand complex suggest a stable interaction. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible regions of the protein. nih.gov Significant fluctuations in the active site residues can indicate induced-fit effects upon ligand binding.

Radius of Gyration (RoG): This parameter measures the compactness of the protein structure. nih.gov A stable RoG value over time suggests that the protein is not undergoing major unfolding or conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): SASA analysis quantifies the protein surface area that is accessible to the solvent, providing information on how ligand binding may alter the protein's exposure to the solvent. mdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, which is critical for identifying key residues involved in the binding interaction. mdpi.comtandfonline.com

Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of the ligand to the protein, providing a theoretical assessment of binding affinity. nih.govmdpi.com

Through these detailed computational investigations, MD simulations serve as a "computational microscope," offering a dynamic view of this compound's behavior at the molecular level, which complements and helps guide experimental research. mdpi.com

Advanced Applications and Research Directions

Role as Synthetic Intermediates for Complex Organic Molecules

The synthetic versatility of the quinoline (B57606) ring system allows for the generation of a large number of structurally diverse derivatives. eurekaselect.com Halogenated quinolines, such as 3,4-Dibromo-2-methylquinoline, are valuable intermediates in organic synthesis. The carbon-bromine bonds at the 3- and 4-positions of the quinoline ring are susceptible to a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise and selective introduction of diverse functional groups, expanding the chemical space and enabling the construction of more complex molecules. rsc.org

The reactivity of the bromine atoms serves as a gateway for forming new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building intricate molecular architectures from a relatively simple starting material. The differential reactivity of the bromine at the 4-position compared to the 3-position could potentially allow for sequential, site-selective functionalization, further enhancing its utility as a synthetic intermediate.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

Reaction NameReactant PartnerBond FormedPotential New Substituent
Suzuki CouplingOrganoboron Reagents (e.g., boronic acids)C-CAryl, Heteroaryl, Alkyl, Alkenyl
Heck CouplingAlkenesC-CAlkenyl
Sonogashira CouplingTerminal AlkynesC-CAlkynyl
Buchwald-Hartwig AminationAminesC-NPrimary/Secondary/Tertiary Amines
Stille CouplingOrganostannanesC-CAryl, Vinyl
Negishi CouplingOrganozinc ReagentsC-CAlkyl, Aryl, Alkenyl

Development of Scaffolds in Medicinal Chemistry for Diverse Compound Libraries

The quinoline core is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in many pharmacologically active compounds. eurekaselect.comtandfonline.comnih.gov This scaffold is present in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. nih.govbenthamdirect.com this compound represents an ideal starting scaffold for the development of diverse compound libraries aimed at drug discovery. nih.gov

The core concept of using a scaffold is to have a common central structure from which a library of related compounds can be synthesized. The diversification of the this compound scaffold would primarily involve the substitution of its two bromine atoms. These positions act as handles for introducing a wide array of chemical functionalities, which can modulate the molecule's steric, electronic, and physicochemical properties. This process of creating structural analogues is fundamental to establishing structure-activity relationships (SAR) and optimizing lead compounds in drug development. orientjchem.org

Strategies for diversification focus on exploiting the reactivity of the C-Br bonds. By employing various synthetic methodologies, chemists can systematically introduce different substituents to probe interactions with biological targets. The methyl group at the 2-position also influences the molecule's properties and can be a key feature for biological recognition. This multi-point diversification potential makes the scaffold highly valuable for generating novel chemical entities. researchgate.net

Combinatorial chemistry is a powerful technique for rapidly generating a large number of compounds in a systematic way. acs.org The structure of this compound, with two distinct points of attachment (the two bromine atoms), is well-suited for combinatorial synthesis. Using techniques like parallel synthesis, this scaffold can be reacted with a large set of diverse building blocks (e.g., a library of boronic acids for Suzuki coupling) to quickly produce a large library of final compounds.

For example, reacting this compound with 100 different boronic acids at the C4 position, followed by reaction with another 100 different amines at the C3 position, could theoretically generate 10,000 unique compounds. This high-throughput approach significantly accelerates the discovery of "hit" compounds that show promising activity against a specific biological target, which can then be selected for further optimization. researchgate.net

Ligand Design in Coordination Chemistry

Nitrogen-containing heterocycles are among the most important classes of ligands in coordination chemistry. researchgate.net The quinoline moiety, with its nitrogen atom possessing a lone pair of electrons, can act as a robust coordination site for a wide variety of metal ions. nih.govresearchgate.net this compound can be employed as a ligand, where the nitrogen atom binds to a metal center, forming stable coordination complexes. nih.govacs.org The electronic properties of the quinoline ring, and thus its coordination behavior, can be tuned by the substituents present. The electron-withdrawing nature of the bromine atoms and the electron-donating methyl group in this compound would influence the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond.

Chelation involves the binding of a single ligand to a central metal atom at two or more points. While this compound itself acts as a monodentate ligand through its nitrogen atom, it can be readily incorporated into larger, multidentate ligand frameworks. rsc.org By synthetically modifying the scaffold, for instance, by replacing one of the bromine atoms with a group containing another donor atom (like oxygen, sulfur, or another nitrogen), a bidentate or tridentate chelating ligand can be created. rsc.org

The ability to form stable chelate rings with metal ions is a critical aspect of ligand design. researchgate.net Such chelating ligands based on the quinoline scaffold are used to stabilize metal centers, control their reactivity, and generate complexes with specific geometries and electronic properties for applications in catalysis and materials science. rsc.org

Metal complexes containing quinoline-based ligands have demonstrated significant utility as catalysts in various polymerization and hydrogenation reactions. The ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability by modulating the steric and electronic environment of the metal center. mdpi.com

Ring-Opening Polymerization (ROP): Zinc and aluminum complexes supported by quinoline-based ligands have been shown to be active catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone and rac-lactide to produce biodegradable polyesters. acs.org The quinoline moiety is integral to the ligand architecture that facilitates the polymerization process.

Olefin Polymerization: In the field of olefin polymerization, catalysts derived from Group 4 metals (such as zirconium and hafnium) featuring quinoline-amido ligands are effective for ethylene (B1197577)/α-olefin copolymerization. mdpi.com Additionally, tridentate 2-aryl-8-anilinoquinoline ligands have been used to create Group 4 metal complexes that act as catalysts for producing polyolefins. google.com These systems highlight the importance of the quinoline scaffold in designing catalysts for producing commercially important polymers.

Hydrogenation: The selective hydrogenation of the nitrogen-containing ring in quinolines to produce tetrahydroquinolines is an important transformation, and various catalytic systems have been developed for this purpose. researchgate.netthieme-connect.com While quinolines can sometimes act as poisons for traditional noble metal catalysts, they have been shown to act as promoters in gold-catalyzed hydrogenation reactions. fudan.edu.cnnih.gov This demonstrates the complex and vital role that quinoline structures play in catalytic hydrogenation processes, either as a substrate or as a component of the catalytic system.

Potential in Materials Science Research

There is currently no available research detailing the use of this compound as a component for molecular electronic devices or as a precursor for functional materials like Organic Light-Emitting Diodes (OLEDs) and other optical materials. Studies on related compounds, such as 5,7-dibromo-8-hydroxyquinoline, have shown their potential as fluorescent materials in OLEDs, suggesting that halogenated quinolines as a class are of interest in this field. dergipark.org.trresearchgate.net However, this potential has not been specifically investigated or reported for this compound. The field of molecular electronics involves using individual molecules or nanoscale collections of molecules as electronic components, a domain where the specific electronic properties of a compound like this compound would need to be thoroughly investigated to determine its suitability. engineering.org.cnjhuapl.eduillinois.edu

Conclusion and Future Perspectives

Summary of Key Research Avenues for 3,4-Dibromo-2-methylquinoline

Research on this compound has predominantly centered on its utility as a strategic building block in organic synthesis. The presence of two bromine atoms at the C3 and C4 positions of the quinoline (B57606) ring offers differential reactivity, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Key research applications have focused on:

Palladium-Catalyzed Cross-Coupling Reactions: 3,4-Dihalo-2-methylquinolines are excellent substrates for transition-metal-catalyzed reactions. A significant application is their use in the Suzuki reaction. For instance, the chemoselective reaction of 3,4-dihalo-2-methylquinolines with o-bromophenylboronic acid facilitates the synthesis of 3-(2-bromophenyl)-4-chloro-2-methylquinoline. This intermediate is crucial for subsequent intramolecular C-N coupling reactions to construct novel tetracyclic indolo[3,2-c]-quinolines, a class of compounds with potential biological activities.

Synthesis of Fused Heterocyclic Systems: The reactivity of the C3 and C4-bromo substituents allows for sequential or one-pot reactions to build fused ring systems. These reactions are instrumental in creating polycyclic aromatic compounds that are often investigated for their medicinal properties or as advanced materials. The development of pyrazolo[3,4-b]quinolines from quinoline precursors highlights this synthetic utility. nih.gov

The primary value of this compound in current research lies in its role as a molecular scaffold, enabling the construction of intricate molecules that would be otherwise difficult to access. Future work will likely continue to exploit its reactivity in novel synthetic methodologies to create libraries of complex quinoline derivatives for biological screening and materials science applications.

Emerging Trends in Dihalogenated Quinoline Chemistry

The chemistry of dihalogenated quinolines is a dynamic field, with several emerging trends pointing towards the development of novel applications and more efficient synthetic strategies. These trends are driven by the need for new therapeutic agents, advanced materials, and sustainable chemical processes.

Emerging Trend Description Potential Impact
Medicinal Chemistry and Drug Discovery Dihalogenated and polyhalogenated quinolines are being extensively investigated for their potential as therapeutic agents. Research has demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov The bromine atoms can enhance lipophilicity and act as handles for further functionalization to improve potency and selectivity. researchgate.net Specific brominated quinolines have also shown promise as antibacterial agents. nuph.edu.uaDevelopment of new anticancer and antibacterial drugs with novel mechanisms of action.
Advanced Synthetic Methodologies There is a growing focus on developing more efficient, regioselective, and environmentally friendly methods for synthesizing and functionalizing dihalogenated quinolines. This includes metal-free C-H halogenation protocols and transition-metal-catalyzed C-H activation/functionalization, which offer atom- and step-economical routes to novel derivatives. mdpi.comnih.govrsc.orgGreener, more cost-effective synthesis of complex quinoline-based molecules, accelerating drug discovery and materials development.
Materials Science Applications Halogenation is being explored as a strategy to tune the photophysical properties of quinoline-based molecules. Introducing halogen atoms can lead to red-shifted absorption and emission spectra and enhanced photostability, making these compounds suitable for applications in bioimaging and as fluorescent dyes. nih.gov Some quinoline-based materials are also being investigated for their use in dyes and pigments. bohrium.comCreation of novel fluorescent probes for biological imaging and development of new materials with tailored optical and electronic properties.

Opportunities for Interdisciplinary Research

The unique properties of this compound and other dihalogenated quinolines create significant opportunities for collaboration across different scientific disciplines. The convergence of expertise from various fields is essential to unlock the full potential of these compounds.

Chemistry and Biology/Medicine: Synthetic chemists can design and create novel dihalogenated quinoline derivatives, which can then be evaluated by biologists and medicinal chemists for their therapeutic potential against diseases like cancer, malaria, and bacterial infections. nih.govrsc.orgmdpi.com Structure-activity relationship (SAR) studies, informed by biological screening data, can guide the rational design of more potent and selective drug candidates. rsc.org

Computational Chemistry and Organic Synthesis: The use of computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the reactivity, electronic properties, and biological interactions of dihalogenated quinolines. bohrium.comnih.gov These theoretical predictions can help synthetic chemists to design more effective reaction pathways and to prioritize target molecules for synthesis, thereby saving time and resources.

Materials Science and Chemical Engineering: The development of quinoline-based materials for applications in electronics, photonics, and sensing requires a collaborative effort. Materials scientists can characterize the physical properties of new compounds synthesized by chemists, while chemical engineers can work on scaling up the synthesis of promising materials for practical applications. The investigation of halogenated quinolines as aggregation-induced emission (AIE) luminogens for bioimaging is a prime example of such synergy. nih.gov

Q & A

Q. Q1: What are the standard protocols for synthesizing 3,4-Dibromo-2-methylquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of 2-methylquinoline using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment. Key factors include:

  • Solvent Selection: Dichloromethane (DCM) or carbon tetrachloride (CCl₄) is used for halogenation due to inertness.
  • Temperature Control: Reactions are conducted at 0–25°C to minimize side products like over-brominated derivatives.
  • Catalysts: Lewis acids (e.g., FeBr₃) enhance regioselectivity at the 3,4-positions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization (60–80%) requires precise stoichiometry and inert atmospheres to prevent decomposition .

Q. Q2: How can the reactivity of this compound in substitution reactions be systematically studied?

Methodological Answer: Reactivity is assessed via nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura):

  • SNAr: React with amines (e.g., NH₃/ethanol) or alkoxides under basic conditions (K₂CO₃/DMF). Monitor regioselectivity via HPLC and ¹H NMR .
  • Cross-Coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Optimize ligand systems (e.g., XPhos) to enhance C-Br bond activation .
  • Kinetic Studies: Track reaction progress using GC-MS or in situ IR spectroscopy to identify intermediates .

Q. Q3: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation: ¹H/¹³C NMR (CDCl₃) identifies substituent positions; bromine atoms induce deshielding (δ 7.5–8.5 ppm for aromatic protons) .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular weight (theoretical: 299.96 g/mol) and detects isotopic patterns from bromine .

Advanced Research Questions

Q. Q4: How can regioselectivity challenges in brominating 2-methylquinoline derivatives be resolved?

Methodological Answer: Regioselectivity at the 3,4-positions is influenced by:

  • Electronic Effects: Electron-donating methyl groups at C2 direct bromination to C3/C4 via ortho/para activation.
  • Steric Hindrance: Bulky substituents at C2 favor bromination at C3 over C4. Computational DFT studies (e.g., Gaussian) predict charge distribution and transition states .
  • Directed Bromination: Use directing groups (e.g., -NH₂) transiently introduced at C2, then removed post-bromination .

Q. Q5: How to address contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Discrepancies arise from:

  • Impurity Profiles: Trace metals (e.g., Fe³⁺) in solvents can catalyze side reactions; use ultrapure solvents (e.g., HPLC-grade) .
  • Moisture Sensitivity: Bromoquinolines hydrolyze in aqueous conditions; employ anhydrous techniques (Schlenk line) .
  • Reproducibility: Standardize protocols via round-robin testing across labs and validate with control reactions .

Q. Q6: What strategies optimize this compound for medicinal chemistry applications (e.g., kinase inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify bromine positions and methyl groups to enhance target binding. For example:
    • Replace Br with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
    • Introduce hydrogen-bond donors (e.g., -OH) at C8 to interact with kinase ATP pockets .
  • Biological Assays: Use fluorescence polarization assays to measure IC₅₀ values against kinases (e.g., EGFR) .

Q. Q7: How can computational modeling predict the electronic properties of this compound for materials science?

Methodological Answer:

  • DFT Calculations: Simulate HOMO/LUMO levels (e.g., using Gaussian 16) to assess charge transport in organic semiconductors .
  • Crystal Engineering: Co-crystallize with electron-deficient acceptors (e.g., TCNQ) to study π-π stacking via X-ray diffraction .
  • Optoelectronic Testing: Measure thin-film conductivity (four-probe method) and UV-vis absorption for bandgap analysis .

Q. Q8: What functionalization strategies enable diversification of this compound while preserving the quinoline core?

Methodological Answer:

  • Cross-Coupling: Suzuki-Miyaura (Br → aryl) or Buchwald-Hartwig (Br → amine) reactions introduce diversity at C3/C4 .
  • Protection/Deprotection: Temporarily protect the methyl group (e.g., as -CH₂OTBS) to enable selective bromine substitution .
  • Post-Functionalization: Oxidize the quinoline to N-oxide for enhanced solubility and reactivity in click chemistry .

Q. Q9: How to mitigate challenges in handling air-sensitive intermediates during this compound synthesis?

Methodological Answer:

  • Inert Atmosphere: Use gloveboxes (<1 ppm O₂/H₂O) for sensitive steps (e.g., Grignard additions to quinoline) .
  • Stabilization: Add radical inhibitors (e.g., BHT) to bromination reactions to prevent radical chain degradation .
  • Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to detect decomposition intermediates .

Q. Q10: What are the current gaps in toxicity and environmental impact data for brominated quinolines?

Methodological Answer:

  • Ecotoxicology Studies: Use zebrafish (Danio rerio) models to assess acute toxicity (LC₅₀) and bioaccumulation potential .
  • Degradation Pathways: Investigate photolytic breakdown products via HPLC-MS under simulated sunlight (Xe lamp) .
  • Regulatory Compliance: Align with OECD guidelines for in vitro mutagenicity (Ames test) and endocrine disruption assays .

Q. Notes

  • Key References: PubChem , ACS journals , and peer-reviewed synthesis protocols .
  • Ethical Compliance: All applications must adhere to institutional biosafety and waste disposal protocols .

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